1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound characterized by its unique structural features, including a chlorinated phenyl ring, an isothiazolidinone moiety, and an ethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isothiazolidinone Ring: This step often involves the reaction of a suitable thiourea derivative with a chlorinating agent to form the isothiazolidinone ring.
Substitution Reaction: The chlorinated phenyl ring is introduced through a nucleophilic aromatic substitution reaction.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The isothiazolidinone moiety can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents and mild heating.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isothiazolidinone ring typically yields sulfone derivatives, while nucleophilic substitution of the chloro group can yield a variety of substituted phenylureas.
Scientific Research Applications
1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Agricultural Chemistry: The compound may be used as a precursor for the synthesis of herbicides or pesticides.
Materials Science: Its derivatives can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea exerts its effects is often related to its ability to interact with specific molecular targets. For example:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(2-ethoxyphenyl)urea: Lacks the isothiazolidinone ring, which may affect its biological activity.
1-(4-Chloro-3-nitrophenyl)-3-(2-ethoxyphenyl)urea: Contains a nitro group instead of the isothiazolidinone ring, leading to different reactivity and applications.
Uniqueness: 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea is unique due to the presence of the isothiazolidinone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-2-26-17-7-4-3-6-15(17)21-18(23)20-13-8-9-14(19)16(12-13)22-10-5-11-27(22,24)25/h3-4,6-9,12H,2,5,10-11H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKRWGCDFMAHLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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